2-Cyclopentyl-1-methylpiperidine
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Overview
Description
2-Cyclopentyl-1-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a cyclopentyl group attached to the nitrogen atom of a piperidine ring, along with a methyl group at the 1-position. Piperidines are known for their significant roles in medicinal chemistry and organic synthesis due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentylamine with 1-chloromethylpiperidine under basic conditions. The reaction proceeds through nucleophilic substitution, forming the desired piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentyl-1-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Alkyl halides and strong bases such as sodium hydride (NaH) are often employed.
Major Products: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines.
Scientific Research Applications
2-Cyclopentyl-1-methylpiperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the cyclopentyl and methyl groups.
Cyclopentylamine: A simpler analog with only the cyclopentyl group attached to the amine.
1-Methylpiperidine: A derivative with only the methyl group at the 1-position.
Uniqueness: 2-Cyclopentyl-1-methylpiperidine is unique due to the presence of both cyclopentyl and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its utility in medicinal chemistry.
Properties
CAS No. |
57070-55-0 |
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Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-cyclopentyl-1-methylpiperidine |
InChI |
InChI=1S/C11H21N/c1-12-9-5-4-8-11(12)10-6-2-3-7-10/h10-11H,2-9H2,1H3 |
InChI Key |
WKYFNFYTPPZSMJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2CCCC2 |
Origin of Product |
United States |
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